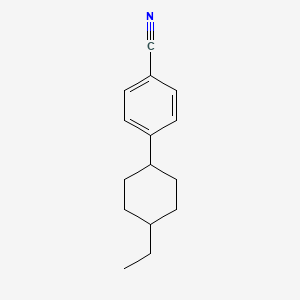

4-(4-Ethylcyclohexyl)benzonitrile

Overview

Description

4-(4-Ethylcyclohexyl)benzonitrile is a chemical compound with the molecular formula C15H19N .

Molecular Structure Analysis

The InChI code for 4-(4-Ethylcyclohexyl)benzonitrile is1S/C15H19N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h5-6,9-10,12,14H,2-4,7-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

Specific chemical reactions involving 4-(4-Ethylcyclohexyl)benzonitrile are not provided in the search results .Physical And Chemical Properties Analysis

4-(4-Ethylcyclohexyl)benzonitrile has a molecular weight of 213.32 . It appears as a white to yellow powder or crystals . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 336.8±21.0 °C at 760 mmHg, and a flash point of 158.2±14.6 °C . It has a molar refractivity of 66.3±0.4 cm³ .Scientific Research Applications

Dermatological Applications

4-(4-Ethylcyclohexyl)benzonitrile derivatives, such as 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, have been developed as nonsteroidal androgen receptor antagonists for dermatological applications. These compounds are used for sebum control and the treatment of androgenetic alopecia. They demonstrate potency, selectivity, and in vivo activity, with rapid systemic metabolism reducing the risk of unwanted systemic side effects due to their primary pharmacology. A key attribute of these compounds is their reduced potential for phototoxicity, validated in specific assays like the 3T3 NRU assay (Li et al., 2008).

High Voltage Lithium Ion Batteries

In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile (a similar compound to 4-(4-Ethylcyclohexyl)benzonitrile) has been explored as an electrolyte additive for high voltage lithium ion batteries. The addition of this compound significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, enhancing the initial capacity and maintaining a higher capacity retention over numerous cycles. This improvement is attributed to the formation of a low-impedance protective film on the cathode, which prevents electrolyte oxidation and manganese dissolution from the cathode (Huang et al., 2014).

Electrolyte-Concentration Studies

Studies involving electrolyte-concentration and ion-size dependence of excited-state intramolecular charge-transfer reactions in various benzonitriles, including 4-(1-azetidinyl)benzonitrile and 4-(1-pyrrolidinyl)benzonitrile, highlight the importance of these compounds in understanding the effects of electrolytes on excited-state intramolecular charge-transfer reaction. This research is crucial in the field of photochemistry and molecular electronics (Pradhan & Biswas, 2007).

Liquid Crystal Research

Benzonitrile derivatives, such as 4-(trans-4-Pentylcyclohexyl)benzonitrile, have been extensively studied in the context of liquid crystals. Research in this area focuses on understanding the pressure-volume-temperature relations and phase transitions in these compounds, providing insights into their molecular dynamics and potential applications in liquid crystal display technologies (Ichimura et al., 1983).

Molecular Dynamics and Phase Transitions

Further molecular dynamics simulationsof compounds like 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) have been conducted to understand their behavior in both isotropic liquid and nematic mesophases. These studies, which consider intra- and intermolecular interactions, contribute significantly to our understanding of the microscopic structure, diffusion coefficients, and phase transitions of liquid crystals. This research is pivotal for advancing liquid crystal display and other related technologies (Krümer, Paschek, & Geiger, 1993).

Corrosion Inhibition

Benzonitrile derivatives have also been studied for their application in corrosion inhibition. For instance, compounds like 4-(isopentylamino)-3-nitrobenzonitrile have been evaluated as corrosion inhibitors for mild steel in acid solutions. These studies include both experimental methods and computational simulations (Density Functional Theory and Molecular Dynamics), highlighting the effectiveness of these compounds in protecting metals from corrosion. This research is valuable for industries where metal preservation is crucial (Chaouiki et al., 2018).

Photophysical Behavior Analysis

The dual fluorescence of certain dialkylaminobenzonitriles has been investigated in solutions, providing insights into their photophysical behavior and complexation with other molecules. These studies are important for developing new materials with specific optical properties and for understanding the fundamental behavior of these compounds under various conditions (Cox, Hauptman, & Turro, 1984).

Safety And Hazards

properties

IUPAC Name |

4-(4-ethylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h5-6,9-10,12,14H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHJTCADCKZYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888322 | |

| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylcyclohexyl)benzonitrile | |

CAS RN |

72928-54-2 | |

| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(4-ethylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

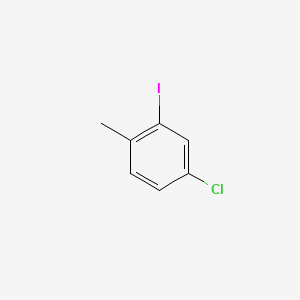

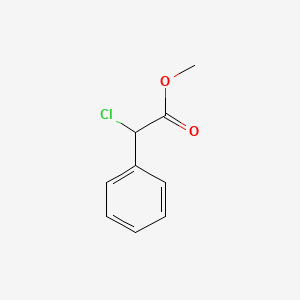

Retrosynthesis Analysis

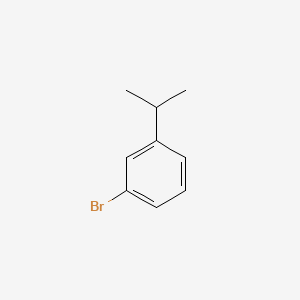

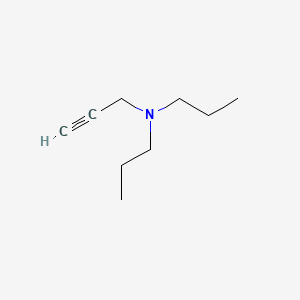

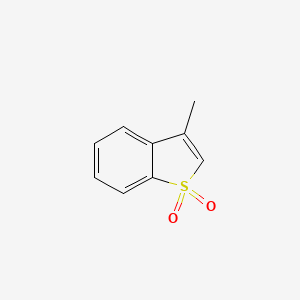

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

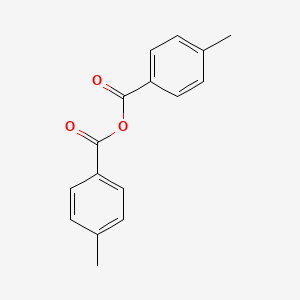

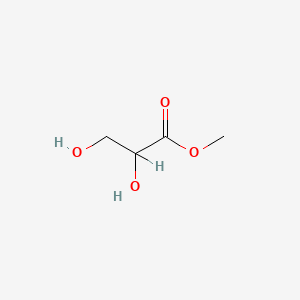

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)